molecular formula C5H8O2 B14714570 1,3-Dioxole, 2,2-dimethyl- CAS No. 22945-10-4

1,3-Dioxole, 2,2-dimethyl-

Cat. No.: B14714570
CAS No.: 22945-10-4
M. Wt: 100.12 g/mol
InChI Key: GVIVQCNNFDHBAG-UHFFFAOYSA-N
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Description

Historical Milestones in 1,3-Dioxole (B15492876) Research

The exploration of 1,3-dioxole chemistry has been marked by key synthetic achievements that unlocked the potential of this class of compounds. A pivotal moment in this field was the first successful preparation of the parent compound and its derivatives, which paved the way for subsequent investigations into their chemical behavior. The development of synthetic routes to these molecules was crucial for understanding their fundamental properties and for their eventual use as intermediates in the synthesis of more complex structures.

The first successful synthesis of 1,3-dioxole and its 2,2-dimethyl derivative was a significant milestone. These compounds were initially prepared through a dehydrochlorination reaction of their corresponding 4-chloro-1,3-dioxolane precursors.

For the synthesis of 2,2-dimethyl-1,3-dioxole, the starting material is 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. This precursor is synthesized by the condensation of monochloroacetic acid with 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane. libretexts.org The subsequent dehydrochlorination of 4-chloro-2,2-dimethyl-1,3-dioxolane (B14276631) yields the desired 2,2-dimethyl-1,3-dioxole. A similar strategy is employed for the synthesis of the parent 1,3-dioxole, starting from 4-chloromethyl-1,3-dioxolane. chemicalbook.comgoogle.com The synthesis of this precursor can be achieved by heating a mixture of α-monochlorohydrin glycerol (B35011) with paraform in benzene (B151609) in the presence of p-toluenesulfonic acid. google.com

An alternative approach to a related unsaturated dioxole, vinylene carbonate (1,3-dioxol-2-one), involves the use of a composite dechlorinating agent, such as a mixture of triethylamine (B128534) and zinc powder, on chlorocarbonic acid vinyl acetate (B1210297). neftemir.runih.gov

Fundamental Structural Characteristics and Electronic Considerations

The geometry and electronic distribution of the 2,2-dimethyl-1,3-dioxole molecule are fundamental to its chemical reactivity. The five-membered ring is nearly planar, and the presence of the endocyclic double bond and the two oxygen atoms significantly influences its electronic properties. The oxygen atoms, with their lone pairs of electrons, donate electron density into the double bond, making it an electron-rich alkene, a characteristic feature of a vinyl ether.

Table 1: Spectroscopic Data for 2,2-dimethyl-1,3-dioxolane (B146691) (Saturated Analog)

Property Value
¹H NMR (CDCl₃) δ 1.35 (s, 6H), 3.95 (s, 4H)
¹³C NMR (CDCl₃) δ 26.9, 64.2, 108.5
Boiling Point 92-93 °C
Density 0.926 g/mL at 25 °C
Refractive Index n20/D 1.398

Note: This data is for the saturated analog 2,2-dimethyl-1,3-dioxolane and is provided for comparative purposes. chemicalbook.comsigmaaldrich.com

Significance of the 1,3-Dioxole Moiety in Contemporary Organic Chemistry

The 1,3-dioxole moiety, particularly in its 2,2-dimethyl substituted form, is a valuable building block in modern organic synthesis, primarily due to its reactivity in cycloaddition reactions.

As an electron-rich alkene, 2,2-dimethyl-1,3-dioxole is an excellent dienophile in Diels-Alder reactions. chemistrysteps.comorganic-chemistry.orgpressbooks.pub The electron-donating nature of the oxygen atoms increases the energy of the highest occupied molecular orbital (HOMO) of the double bond, facilitating its interaction with the lowest unoccupied molecular orbital (LUMO) of a diene. chemistrysteps.com This [4+2] cycloaddition provides a powerful method for the construction of six-membered rings, which are ubiquitous in natural products and pharmaceuticals.

Furthermore, the double bond of 1,3-dioxoles can participate in photochemical [2+2] cycloaddition reactions. libretexts.orgyoutube.com These reactions, often initiated by the absorption of light, lead to the formation of highly strained four-membered cyclobutane (B1203170) rings. The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can be applied to 1,3-dioxoles to form oxetanes. libretexts.org

The 1,3-dioxole ring can also be considered a synthetic equivalent of other functional groups. For instance, it can be a precursor to vicinal diols or can be used in the synthesis of complex heterocyclic systems. The ability to undergo a variety of transformations while imparting specific stereochemical control makes the 1,3-dioxole moiety a versatile tool for synthetic chemists.

Rhodium-Catalyzed Carbenic Olefination Cascades for Chiral 1,3-Dioxoles

An innovative approach to chiral 1,3-dioxoles involves a rhodium(II)-catalyzed asymmetric three-component cascade reaction. nih.govresearchgate.netrsc.org This method utilizes hybrid ylides as carbene precursors, which react with aldehydes and carboxylic acids to furnish chiral 1,3-dioxoles in moderate to good yields and with high enantioselectivity. nih.govresearchgate.netrsc.org The reaction proceeds through the formation of a rhodium-bound carbonyl ylide intermediate, which undergoes stereoselective cyclization with a carboxylate anion, followed by an intramolecular Wittig olefination cascade. nih.govresearchgate.net This strategy allows for the modular assembly of chiral non-benzofused 1,3-dioxole scaffolds. nih.govresearchgate.netrsc.org The enantioselectivity is controlled by the chiral ligands on the rhodium catalyst. nih.gov

Copper-Catalyzed Reactions Yielding Dioxole Derivatives

Copper catalysts have also proven effective in the synthesis of dioxole derivatives. For instance, copper(II)-catalyzed reactions can be employed for the formation of 1,3-dioxolanes from oxiranes and ketones. researchgate.net While this method primarily yields the saturated dioxolane ring, it represents a valuable catalytic approach to related five-membered oxygen heterocycles. Further research into copper-catalyzed dehydrogenation or elimination reactions of these dioxolanes could potentially lead to the formation of 1,3-dioxoles. Copper-catalyzed cross-coupling reactions are also widely used in the synthesis of various heterocyclic compounds, and the development of specific copper-based systems for direct dioxole synthesis remains an active area of research. nih.govnsf.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22945-10-4

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2,2-dimethyl-1,3-dioxole

InChI

InChI=1S/C5H8O2/c1-5(2)6-3-4-7-5/h3-4H,1-2H3

InChI Key

GVIVQCNNFDHBAG-UHFFFAOYSA-N

Canonical SMILES

CC1(OC=CO1)C

Origin of Product

United States

Synthetic Methodologies for 1,3 Dioxole, 2,2 Dimethyl

Light-Mediated Reactions for Stereochemical Control

A comprehensive review of available scientific literature indicates a notable lack of specific research on the use of light-mediated reactions for achieving stereochemical control in the synthesis of 2,2-dimethyl-1,3-dioxole. While photochemical methods are a significant area of organic synthesis for creating stereocenters, their application to this particular compound is not well-documented in published studies.

Research into related areas, such as the stereoselective photochemical addition of 1,3-dioxolanes to other molecules, has been explored. For instance, stereoselective photochemical additions of 1,3-dioxolane (B20135) to furanone derivatives have been utilized in the synthesis of complex chiral ligands for HIV protease inhibitors. However, these reactions use the dioxolane as a reactant rather than forming the dioxole ring itself under photochemical conditions.

Furthermore, light-mediated reactions are employed to achieve stereoselectivity in a variety of other molecular systems. These often involve processes like [2+2] photocycloadditions, where the stereochemical outcome (e.g., the formation of specific diastereomers) is dictated by the photochemistry. For example, the photodimerization of coumarin (B35378) derivatives can be controlled to yield specific regio- and stereoisomers.

Despite the prevalence of such light-mediated stereocontrolled reactions in organic chemistry, their specific application for the asymmetric synthesis of 2,2-dimethyl-1,3-dioxole remains an underexplored area of research. Consequently, detailed research findings and data tables for this specific synthetic methodology cannot be provided at this time.

Polymerization Chemistry

Cationic Polymerization of 2,2-dimethyl-1,3-Dioxole

The cationic polymerization of 2,2-dimethyl-1,3-dioxole has been investigated, revealing insights into its reactivity and the structure of the resulting polymers. acs.org Studies have shown that this monomer can be polymerized using cationic initiators, such as boron trifluoride etherate (BF3·Et2O). acs.org The polymerization proceeds through the vinyl ether-like double bond, leading to a polymer chain with repeating 1,3-dioxolane units. acs.orgacs.org

The nature of the substituents at the 2-position of the 1,3-dioxole (B15492876) ring plays a crucial role in the outcome of the polymerization. For instance, the presence of two methyl groups in 2,2-dimethyl-1,3-dioxole imparts greater ring stability to the resulting polymer chain compared to unsubstituted 1,3-dioxole. acs.org This stability prevents competing ring-opening polymerization of the 1,3-dioxolane units within the polymer backbone, resulting in the formation of a soluble polymer. acs.org

The polymerization of 2,2-dimethyl-1,3-dioxole can be influenced by various factors, including the choice of initiator and solvent. For example, polymerization with BF3·Et2O in methylene (B1212753) chloride (CH2Cl2) has been reported. acs.org The resulting polymer, poly(2,2-dimethyl-1,3-dioxole), can be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy to elucidate its structural features. acs.org

Ring-Opening Polymerization Mechanisms

Ring-opening polymerization (ROP) is a type of chain-growth polymerization where a cyclic monomer opens to form a linear polymer. youtube.com This process is typically initiated by electrophilic or nucleophilic reagents and is driven by the relief of ring strain in the monomer. youtube.comnih.gov For a cyclic monomer to undergo ROP, it generally needs to possess a strained ring and a heteroatom within the ring structure to provide a site for initiator attack. youtube.com

While the cationic polymerization of 2,2-dimethyl-1,3-dioxole primarily proceeds through the double bond, the potential for ring-opening of the 1,3-dioxolane ring exists as a competing reaction pathway. acs.org However, the gem-dimethyl group at the 2-position of the dioxole ring provides steric hindrance and electronic stabilization, which increases the stability of the five-membered ring. acs.org This increased stability makes the 1,3-dioxolane units in the resulting polymer less susceptible to ring-opening under typical cationic polymerization conditions, favoring the formation of a polymer with an intact ring structure in the repeating units. acs.org

In contrast, related systems like 1,3-dioxolane-4-ones (DOX) readily undergo ROP to produce functional poly(α-hydroxy acid)s. rsc.org The mechanism for the ROP of these monomers can involve competitive elimination reactions. rsc.org For siloxane-based cyclic monomers, both anionic and cationic ROP are well-established methods for producing polysiloxanes. nih.govresearchgate.net The rate of these polymerizations is influenced by the nature of the substituents on the silicon atoms. nih.gov

Cycloaddition Reactions

Photochemical Cycloadditions with Aromatic Systems (e.g., Anisole)

2,2-Dimethyl-1,3-dioxole undergoes photochemical cycloaddition reactions with aromatic compounds like anisole (B1667542). psu.edursc.org When a solution of anisole and 2,2-dimethyl-1,3-dioxole is irradiated with UV light (e.g., at 254 nm), a mixture of ortho- and meta-cycloadducts is formed. psu.edursc.org The reaction is believed to proceed through an exciplex-zwitterion mechanism. rsc.org

The product distribution between ortho- and meta-adducts is sensitive to reaction conditions such as irradiation time and intensity. psu.edu At low conversion rates, ortho-cycloaddition is the predominant pathway for the reaction with 2,2-dimethyl-1,3-dioxole. psu.edu The regioselectivity and stereoselectivity of these cycloadditions can be rationalized by considering the formation of an exciplex and a dipolar intermediate. psu.edu The temperature also influences the product ratio, with lower temperatures favoring the meta-adducts to a lesser extent than the ortho-adducts. psu.edu

ReactantReaction TypeConditionsMajor Products
2,2-dimethyl-1,3-dioxole and AnisolePhotochemical Cycloadditionhν = 254 nm, 1,4-dioxaneortho- and meta-cycloadducts

Thermal [4+2] Cycloadditions

Thermal [4+2] cycloaddition, commonly known as the Diels-Alder reaction, is a concerted reaction that occurs between a conjugated diene and a dienophile upon heating. aklectures.com This reaction forms a six-membered ring. aklectures.com While the classic Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile, variations exist.

In the context of 2,2-dimethyl-1,3-dioxole, its vinyl ether-like double bond can act as a dienophile. While specific examples of its thermal [4+2] cycloadditions are not extensively detailed in the provided context, the general principles of such reactions apply. The reactivity in a thermal [4+2] cycloaddition is governed by the electronic nature of the reactants. aklectures.comnih.gov The reaction proceeds through a cyclic transition state, and its feasibility depends on the ability of the molecular orbitals of the diene and dienophile to overlap constructively under thermal conditions. youtube.com

Inverse-Electron-Demand Diels-Alder Reactions

The inverse-electron-demand Diels-Alder (IEDDA or DAINV) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org This is the opposite of the normal Diels-Alder reaction. 2,2-Dimethyl-1,3-dioxole, with its electron-rich double bond due to the two oxygen atoms, is a suitable dienophile for IEDDA reactions. wikipedia.org

In an IEDDA reaction, the primary frontier molecular orbital interaction is between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. wikipedia.org Electron-donating groups on the dienophile raise its HOMO energy, facilitating a more favorable interaction with the diene's LUMO. wikipedia.org

Formal Gas-Phase Cycloaddition Pathways

The study of gas-phase reactions provides fundamental insights into the intrinsic reactivity of molecules, free from solvent effects. For 1,3-dioxoles, cycloaddition reactions represent a significant class of transformations. However, specific experimental or computational studies on the formal gas-phase cycloaddition pathways of 2,2-dimethyl-1,3-dioxole are scarce.

Based on the general reactivity of 1,3-dioxoles, it is plausible that 2,2-dimethyl-1,3-dioxole could participate in various cycloaddition reactions, acting as the electron-rich π-system. The gem-dimethyl group at the 2-position would sterically hinder approaches to that side of the molecule and may also influence the electronic properties of the double bond.

One relevant area of study is the formal gas-phase polar [4+1+] cycloaddition of ionized methylene to α-dicarbonyl compounds, which has been shown to produce 2-unsubstituted 1,3-dioxoles. While this is a synthetic route to the parent ring system and not a reaction of 2,2-dimethyl-1,3-dioxole itself, it underscores the stability of the 1,3-dioxole ring in the gas phase.

It is hypothesized that in the gas phase, 2,2-dimethyl-1,3-dioxole could undergo cycloadditions with various dienophiles, although the specific conditions and mechanisms have not been reported. Theoretical studies would be invaluable in mapping the potential energy surfaces for these reactions and predicting the feasibility of different cycloaddition modes, such as [2+2], [4+2], and 1,3-dipolar cycloadditions.

Other Significant Chemical Transformations

Beyond cycloadditions, other chemical transformations of 2,2-dimethyl-1,3-dioxole can be inferred from the reactivity of its functional groups: the carbon-carbon double bond and the acetal (B89532) moiety.

Acid-Catalyzed Hydrolysis: Like other acetals, 2,2-dimethyl-1,3-dioxole is expected to be susceptible to acid-catalyzed hydrolysis. This reaction would proceed via protonation of one of the oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water would lead to the formation of a hemiacetal, which would then hydrolyze to yield acetone (B3395972) and the corresponding diol derived from the cleavage of the C4-C5 double bond, likely through further reactions of the initial enediol product. The presence of the double bond may influence the rate and mechanism of this process compared to its saturated analog, 2,2-dimethyl-1,3-dioxolane (B146691).

Oxidation and Reduction: The double bond in 2,2-dimethyl-1,3-dioxole is a site for oxidation and reduction reactions. Catalytic hydrogenation would be expected to reduce the double bond to yield 2,2-dimethyl-1,3-dioxolane. Oxidative cleavage of the double bond, for instance, through ozonolysis, would be predicted to break the C4-C5 bond, leading to fragments derived from the resulting carbonyl compounds.

Polymerization: Some derivatives of 1,3-dioxole are known to undergo polymerization. It is conceivable that under certain conditions, such as the presence of a suitable initiator, 2,2-dimethyl-1,3-dioxole could undergo addition polymerization across the double bond.

The following table summarizes the expected, yet largely unconfirmed, chemical transformations of 2,2-dimethyl-1,3-dioxole based on the known reactivity of related structures.

Reaction TypeReagents and ConditionsExpected Product(s)Notes
Cycloaddition Dienophiles (e.g., maleic anhydride, acetylenes)CycloadductsSpecific pathways and stereoselectivity are unconfirmed.
Acid-Catalyzed Hydrolysis Aqueous acid (e.g., HCl, H₂SO₄)Acetone, Glyoxal (or its derivatives)The stability of the enediol intermediate would be a key factor.
Catalytic Hydrogenation H₂, Catalyst (e.g., Pd/C, PtO₂)2,2-Dimethyl-1,3-dioxolaneStandard reduction of a C=C double bond.
Ozonolysis 1. O₃; 2. Reductive or oxidative workupCarbonyl fragmentsCleavage of the C4-C5 double bond.

It is crucial to reiterate that the reactivity profile presented here is largely predictive and based on established principles of organic chemistry and the behavior of analogous compounds. Rigorous experimental and computational studies are necessary to fully elucidate the rich and nuanced chemistry of 2,2-dimethyl-1,3-dioxole.

Stereoselective Synthesis Strategies for Dioxole Rings

The development of stereoselective methods for the synthesis of dioxole rings is of significant interest, particularly for applications in asymmetric synthesis and the preparation of chiral ligands and biologically active molecules. nih.gov

Recent advances in this area include the use of chiral catalysts, as seen in the rhodium-catalyzed cascade reaction, to control the stereochemical outcome of the ring-forming step. nih.govresearchgate.netrsc.org Another strategy involves the use of chiral starting materials, where the stereochemistry of the final product is dictated by the configuration of the precursor. researchgate.net Intramolecular reactions, such as the palladium-catalyzed addition of aryl iodides to carbonyl groups, can also lead to the stereoselective formation of cyclic structures, including those containing dioxole-like motifs, with the stereochemistry being transferred from the acyclic precursor. beilstein-journals.org The ability to control the three-dimensional arrangement of substituents on the dioxole ring is crucial for tailoring the properties and applications of these compounds.

StrategyKey PrincipleExampleStereochemical Control
Chiral CatalysisUse of a chiral catalyst to induce asymmetry in the product.Rhodium-catalyzed carbenic olefination cascades. nih.govresearchgate.netrsc.orgThe chiral ligands on the metal center direct the stereoselective formation of new stereocenters. nih.gov
Chiral Pool SynthesisUtilization of readily available enantiomerically pure starting materials.Synthesis from chiral epoxides. researchgate.netThe inherent stereochemistry of the starting material is transferred to the final product.
Substrate ControlThe stereochemistry of the substrate directs the formation of a specific stereoisomer.Intramolecular palladium-catalyzed cyclizations. beilstein-journals.orgThe relative configuration of reactive groups in the precursor determines the stereochemical outcome of the cyclization.

Theoretical and Computational Studies of 1,3 Dioxole Systems

Anomeric Effect in 1,3-Dioxole (B15492876): Quantum Chemical Analysis

The anomeric effect, a fundamental concept in stereoelectronics, describes the tendency of a heteroatomic substituent at the anomeric carbon in a heterocyclic ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.org This effect is not limited to six-membered rings like pyranoses but is also observed in five-membered rings such as 1,3-dioxole.

Theoretical analyses have been instrumental in understanding the origins of the anomeric effect in 1,3-dioxole systems. Quantum chemical calculations, including high-level ab initio methods (MP4/6-31G//MP2/6-31G ), have been employed to investigate the conformational preferences of these molecules. acs.org A key finding from these studies is that 1,3-dioxole possesses an unexpected nonplanar, puckered-ring conformation. acs.org

The primary explanation for this phenomenon, supported by Natural Bond Orbital (NBO) analysis, is the presence of stabilizing hyperconjugative interactions. acs.orgrsc.orgcapes.gov.br This involves the delocalization of electron density from an oxygen lone pair (nO) into the antibonding sigma orbital (σ) of an adjacent C-O bond. acs.orgrsc.org This nO → σC-O interaction is a classic feature of the anomeric effect and plays a decisive role in dictating the puckered geometry of the 1,3-dioxole ring. acs.org

Computational studies have contrasted this hyperconjugation model with purely electrostatic explanations, such as the minimization of dipole-dipole repulsions. wikipedia.orgacs.org For 1,3-dioxole, analysis of the dipole-dipole interaction energy indicates that the electrostatic theory alone cannot rationalize the experimentally observed puckered conformation. acs.org This underscores the dominance of stereoelectronic effects, specifically hyperconjugation, in determining the structure of these systems. The debate on the primary origin of the anomeric effect continues, with some studies suggesting that hyperconjugation is medium-dependent and that NBO analysis can reconcile both hyperconjugative and Lewis-type contributions to explain conformational preferences in different environments. capes.gov.brrsc.org

Computational Method Key Finding for 1,3-Dioxole Reference
MP4/6-31G//MP2/6-31G The nonplanar (puckered) conformation is more stable. acs.org
NBO AnalysisStabilizing nO → σ*C-O hyperconjugation is the decisive factor for the puckered geometry. acs.orgrsc.org
Dipole Moment AnalysisElectrostatic repulsion minimization does not fully explain the observed conformation. wikipedia.orgacs.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the reaction pathways, identifying transition states, and understanding the energetic profiles of chemical reactions involving 1,3-dioxole systems.

The formation of the 1,3-dioxolane (B20135) ring, typically through the ketalization of a ketone (like acetone (B3395972) to form the 2,2-dimethyl-1,3-dioxolane (B146691) moiety) with a diol (like ethylene (B1197577) glycol), is a fundamental reaction in organic synthesis. wikipedia.org Computational studies, often employing Density Functional Theory (DFT), provide detailed mechanistic insights into this process.

These studies can model the reaction pathway, including the initial protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent cyclization and dehydration steps. The calculated energy barriers for each step help to identify the rate-determining step and optimize reaction conditions. For instance, computational models can explain the thermodynamic preference for the formation of substituted dioxolanes, such as those derived from glycerol (B35011), over others at room temperature, which might be due to lower energy transition states or more stable product conformations. acs.org Furthermore, the cationic ring-opening polymerization of 1,3-dioxolane, a process prone to competing cyclization reactions, has been studied computationally to understand the underlying mechanisms and control the formation of cyclic byproducts. researchgate.netrsc.org

Dioxolenium ions are key reactive intermediates in various chemical transformations, particularly in glycosylation reactions where they are formed transiently. The stability of these ions is crucial for controlling the stereoselectivity of the reaction. Computational modeling has been pivotal in understanding how these ions are stabilized.

A significant finding from computational studies is the concept of "dual participation" in the stabilization of certain dioxolenium ions. nih.govacs.org For example, in glycosylation reactions using a 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) protecting group, the intermediate dioxolenium ion is exceptionally stabilized. nih.govacs.org Computational models and gas-phase experiments show that the gem-dimethyl group (a 2,2-dimethyl-1,3-dioxolane derivative) enforces a specific conformation via the Thorpe-Ingold effect. This brings the nitro group on the aromatic ring into close proximity with the central carbon of the dioxolenium ion, allowing for the donation of electron density from the nitro group to stabilize the positive charge. nih.govacs.org This through-space interaction, revealed by computational analysis, explains the enhanced stability of these intermediates and the resulting high stereoselectivity observed in reactions. nih.govacs.org

Intermediate/System Stabilization Mechanism Computational Evidence Reference
Glucosyl Dioxolenium Ion with DMNPA groupDual ParticipationClose proximity of nitro group to the dioxolenium carbon due to Thorpe-Ingold effect, enabling electron density donation. nih.govacs.org
C-1,C-6-dioxolenium ionStabilization by appended nitro groupIsomer population analysis in the gas phase quantifies it as the major, more stable species over ring-opened isomers. nih.govacs.org

Conformational Analysis and Molecular Dynamics of Dioxole-Containing Molecules

The biological and chemical activity of molecules containing the 1,3-dioxole ring is intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of these molecules.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. sapub.org For molecules with a 1,3-dioxole ring, this involves determining the preferred puckering of the five-membered ring (envelope or twist conformations) and the orientation of substituents. Methods range from systematic searches to stochastic and molecular dynamics-based sampling. nih.gov The results of these analyses are crucial for understanding structure-activity relationships, as the bioactive conformation that binds to a biological target may not be the global minimum energy structure. nih.gov

Molecular dynamics simulations provide a time-resolved view of molecular motion, offering insights into the dynamic interconversion between different conformations. nih.govresearchgate.net By simulating the movement of atoms over time based on a force field, MD can reveal how the 1,3-dioxole ring and its substituents behave in different environments, such as in solution or within a protein binding site. This is particularly important for understanding how a dioxole-containing drug molecule might adapt its shape to fit into a receptor or how the flexibility of the ring influences its reactivity. nih.gov For example, MD simulations can be used to study how a molecule containing a 2,2-dimethyl-1,3-dioxolane moiety interacts with a biological membrane, revealing details about its diffusion and orientation. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Synthetic Utility in Complex Molecule Construction

The dioxole functional group, specifically the acetonide provided by 2,2-dimethyl-1,3-dioxole, serves as a crucial protecting group for 1,2-diols in the multistep synthesis of complex organic molecules. This strategy is fundamental in both natural product synthesis and chiral pool approaches.

Role in Natural Product Synthesis

The synthesis of 2,2-dimethyl-1,3-dioxole can be accomplished by reacting a diol with acetone (B3395972). prepchem.comacs.org This protective strategy is instrumental in the total synthesis of various natural products where the temporary masking of diol functionalities is necessary to allow for selective reactions at other sites of the molecule. The stability of the acetonide group under many reaction conditions, coupled with its straightforward removal, makes it an invaluable tool for synthetic chemists.

Contribution to Chiral Pool Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds from natural sources, such as amino acids and sugars, as starting materials. ddugu.ac.in In this context, 2,2-dimethyl-1,3-dioxolane (B146691) derivatives are employed to protect existing stereocenters, thereby influencing the stereochemical outcome of subsequent reactions. This approach, known as asymmetric synthesis, allows for the creation of new stereogenic centers with a high degree of control. slideshare.netuvic.ca The chiral auxiliary, which contains the 2,2-dimethyl-1,3-dioxole moiety, can be removed later in the synthetic sequence, having served its purpose of directing the formation of the desired stereoisomer. uvic.cayork.ac.uk For instance, enantiopure oxazolidinones, which can be derived from amino acids, are effective chiral auxiliaries in reactions like enolate alkylation and aldol (B89426) reactions. uvic.ca

Polymeric Materials Derived from Perfluoro(2,2-dimethyl-1,3-dioxole)

The perfluorinated version of 2,2-dimethyl-1,3-dioxole (PDD) is a key monomer in the production of amorphous fluoropolymers with exceptional properties. google.commdpi.comapolloscientific.co.ukapolloscientific.co.uk These polymers, often copolymers with monomers like tetrafluoroethylene (B6358150) (TFE), exhibit high thermal stability, chemical resistance, and unique optical and electrical characteristics. google.commdpi.com

Development of Polymeric Membranes for Gas Separation (e.g., Refrigerants)

Amorphous fluoropolymers derived from PDD are particularly effective in membrane-based gas separations. researchgate.netsemanticscholar.orgnih.govnih.gov These materials possess high free volume and can be tailored to exhibit high permeability and selectivity for specific gases. biogeneral.com

Copolymers of PDD have shown significant promise in the separation of refrigerant gases. acs.orgconsensus.app For example, a copolymer of PDD and vinyl acetate (B1210297) has demonstrated high selectivity for separating HFC-32 from HFC-125, a common refrigerant mixture. acs.orgconsensus.app Similarly, copolymers of PDD with perfluoro(butenyl vinyl ether) have been fabricated into hollow fiber membranes capable of separating azeotropic refrigerant mixtures with high efficiency, allowing for the recycling of valuable hydrofluorocarbons. researchgate.netsemanticscholar.org The performance of these membranes is influenced by factors such as temperature and the composition of the gas mixture. acs.orgresearchgate.netmdpi.com

Table 1: Refrigerant Gas Separation Performance of a PDD-co-Vinyl Acetate Membrane This table is interactive. Users can sort columns by clicking on the headers.

Refrigerant Mixture Selectivity Permeability (Barrer) Temperature (K)
HFC-32/HFC-125 35 High 308.15
HFC-32/HFO-1234yf High - 308.15
HFC-32/HFC-134a High - 308.15
HCFC-22/HFC-125 High - 308.15

Data sourced from a study on a copolymer of perfluoro(2,2-dimethyl-1,3-dioxole) (PDD) and vinyl acetate (VA). acs.orgconsensus.app

Application in Optical Materials and Waveguide Elements

Polymers based on PDD possess a unique combination of optical properties, including high optical transparency and a low refractive index, making them ideal for various optical applications. fluorine1.rufluorine1.ruosti.govfluorine1.ru These amorphous fluoropolymers are used to create light-guiding coatings and waveguide elements for integrated optical devices. fluorine1.rufluorine1.rufluorine1.ru

Copolymers of PDD with other fluorinated monomers, such as perfluorohex-1-ene (B1329354) and perfluoropropyl vinyl ether, can be synthesized to have specific refractive indices and are soluble in perfluorinated solvents, which facilitates their use in forming thin films. fluorine1.ruosti.gov The resulting materials are hydrophobic and resistant to environmental factors like temperature and humidity. fluorine1.rufluorine1.ru The refractive index of these copolymers can be tuned by altering the molar content of the comonomers. fluorine1.ru

Table 2: Optical Properties of PDD-based Copolymers This table is interactive. Users can sort columns by clicking on the headers.

Copolymer Composition Refractive Index (at 632.8 nm) Optical Transparency Key Application
PDD and Perfluorohex-1-ene (amorphous) 1.29-1.30 High in near-IR Waveguide elements
PDD and Perfluoropropyl vinyl ether 1.293-1.314 High in telecom ranges Optical fiber claddings

Data compiled from studies on amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxole. fluorine1.ruosti.govfluorine1.ru

Utilization in Electronics Applications

The low dielectric constant and good physical properties of PDD-based amorphous copolymers make them highly suitable for various electronics applications. google.com They are used in the manufacturing of substrates for circuit boards and as insulating layers. google.comgoogle.com The ability to dissolve these polymers in specific solvents allows for their application as coatings from solution, which is a practical advantage in manufacturing processes. google.com Copolymers of PDD and TFE, for instance, are noted for their high glass transition temperatures and low indices of refraction, which are beneficial for electronic components. google.com

Protecting Group Strategies Utilizing Dioxolane/Dioxole Motifs

The strategic protection and deprotection of functional groups is a cornerstone of modern organic synthesis, particularly in the synthesis of complex molecules like oligosaccharides where multiple reactive hydroxyl groups are present. The 2,2-dimethyl-1,3-dioxolane group, often formed from the reaction of a diol with acetone, serves as a robust and reliable protecting group.

Selective Protection of Hydroxyl Groups in Carbohydrate Chemistry

In carbohydrate chemistry, the selective protection of vicinal (1,2-) and 1,3-diols is a frequent challenge due to the presence of numerous hydroxyl groups with similar reactivity. researchgate.netacademie-sciences.fr The formation of a 2,2-dimethyl-1,3-dioxolane (an isopropylidene ketal) is a widely employed strategy to mask two adjacent hydroxyl groups simultaneously. nih.govchem-station.comyoutube.com This method is particularly effective for protecting cis-diols.

The regioselective protection of hydroxyl groups on a carbohydrate monomer is critical for the synthesis of complex oligosaccharides. academie-sciences.fr While the primary hydroxyl group is generally the most reactive due to steric accessibility, discriminating between the various secondary hydroxyls is more challenging. wiley-vch.de Cyclic acetals and ketals, such as the 2,2-dimethyl-1,3-dioxolane, have proven to be invaluable for the protection of various diol systems in carbohydrate chemistry. nih.gov For instance, the use of cyclic protecting groups is a robust method to differentiate between the various functionalities on a carbohydrate ring. academie-sciences.fr Benzylidene acetals tend to favor the formation of six-membered rings, protecting 1,3-diols, while dimethyl acetals show a thermodynamic preference for forming five-membered rings, thus protecting 1,2-diols. chem-station.com

The selective protection of a sugar's hydroxyl groups allows for the synthesis of partially protected building blocks that are essential for the construction of oligosaccharides. nih.gov These building blocks, with one or two free hydroxyl groups, can act as glycosyl acceptors in subsequent glycosylation reactions. nih.gov

Table 1: Reactivity of Hydroxyl Groups in Carbohydrates for Protection

Hydroxyl Group PositionGeneral ReactivityPreferred Protecting Group Strategy
Anomeric (C1)Most reactive, part of a hemiacetalExploitation of acidic/basic conditions for selective protection
Primary (e.g., C6)Highly reactive due to less steric hindranceBulky protecting groups like silyl (B83357) or trityl ethers
Secondary (e.g., C2, C3, C4)Similar reactivity, differentiation is challengingCyclic acetals/ketals for vicinal diols, stannylene acetals

Stereocontrol in Glycosylation Reactions via Dioxolenium Ion Intermediates

The stereoselective formation of glycosidic bonds is a paramount challenge in the synthesis of oligosaccharides. nih.govresearchgate.net The stereochemical outcome of a glycosylation reaction is heavily influenced by the protecting groups on the glycosyl donor. nih.gov One of the most reliable methods for achieving 1,2-trans-glycosylation is through neighboring group participation (NGP) involving a C-2 acyl protecting group. nih.govresearchgate.net

In this strategy, the acyl group at the C-2 position of the glycosyl donor attacks the anomeric center upon activation, forming a cyclic C-1,C-2-dioxolenium ion intermediate. nih.govresearchgate.net This rigid bicyclic structure effectively shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face, thus leading to the exclusive formation of the 1,2-trans-glycosidic linkage. nih.gov

More advanced strategies have been developed to further exploit the formation of dioxolenium ions for stereocontrol, even for the challenging synthesis of 1,2-cis-glycosides. Long-range participation (LRP) by distal acyl groups can also lead to the formation of dioxolenium ions, influencing the stereoselectivity of the reaction. researchgate.netnih.gov

Recently, the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) protecting group has been shown to offer enhanced stereoselective control in glycosylation reactions. nih.govacs.org It is hypothesized that the gem-dimethyl groups, through the Thorpe-Ingold effect, bring the nitro-aryl group in close proximity to the intermediate dioxolenium ion, providing additional stabilization. acs.org This stabilization of the dioxolenium ion can shift the reaction mechanism towards an SN1 pathway, favoring the formation of the thermodynamic α-product (1,2-cis in the case of glucose donors). nih.govacs.org

Table 2: Influence of C-2 Protecting Group on Glycosylation Stereoselectivity

C-2 Protecting GroupIntermediatePredominant Glycosidic LinkageMechanism
Non-participating (e.g., Benzyl ether)Oxocarbenium ionMixture of α and βSN1-like
Participating (e.g., Acetyl)C-1,C-2-Dioxolenium ion1,2-transNeighboring Group Participation (NGP)
Long-Range Participating (e.g., DMNPA at C-6)Stabilized Dioxolenium ion1,2-cis (α for glucose)Long-Range Participation (LRP)

The study of these transient dioxolenium ion intermediates, through techniques like infrared ion spectroscopy (IRIS) and DFT computations, is crucial for understanding and predicting the stereochemical outcome of glycosylation reactions and for designing new and more effective protecting groups. nih.govresearchgate.netnih.gov

Investigation of Derivatives and Analogues of the 1,3 Dioxole Core

Perfluorinated 2,2-dimethyl-1,3-Dioxole

Perfluorinated 2,2-dimethyl-1,3-dioxole (PDD) is a monomer used to create advanced amorphous fluoropolymers with exceptional optical and physical properties. Copolymers of PDD are synthesized through radical polymerization, often initiated by ultrahigh pressure without the need for chemical initiators. fluorine1.rufluorine1.ru This method allows for the creation of copolymers with varying molar ratios of comonomers, such as perfluoro(propyl vinyl ether) or perfluorohex-1-ene (B1329354). fluorine1.ruiaea.org

The resulting amorphous perfluorinated polymers are notable for their high optical transparency, particularly in the visible and near-infrared (IR) regions, including the telecommunication wavelengths of 0.85, 1.3, and 1.55 µm. fluorine1.ruiaea.org The complete replacement of hydrogen with fluorine atoms leads to a significantly low refractive index and low material dispersion. fluorine1.ru These polymers are also hydrophobic, chemically resistant, and can be dissolved in perfluorinated solvents to form thin, uniform films via spin-coating. fluorine1.ruiaea.org These characteristics make them highly promising materials for optical applications, such as cladding for optical fibers and the fabrication of waveguide elements for integrated optical devices. iaea.orgresearchgate.net

Table 1: Research Findings on Copolymers of Perfluorinated 2,2-dimethyl-1,3-dioxole
Copolymer SystemSynthesis MethodKey PropertiesPotential Applications
PDD and Perfluoro(propyl vinyl ether)Ultrahigh pressure polymerization, no initiator iaea.orgosti.govMolecular Mass: 2x10⁴–7x10⁴ au; Refractive Index (n): 1.293–1.314; High optical transparency at 0.85, 1.3, and 1.5 μm iaea.orgosti.govCladdings for optical fibers, optical waveguides iaea.orgresearchgate.net
PDD and Perfluorohex-1-eneUltrahigh pressure polymerization, no initiator fluorine1.ruAmorphous at <35 mol% perfluorohex-1-ene; Refractive Index (n): 1.29-1.3; Forms light-conducting films fluorine1.ruWaveguide elements for integrated optical devices fluorine1.ru
PDD and Perfluoronylvinyl etherUltrahigh pressure polymerization fluorine1.ruRefractive Index (n): 1.305-1.325; High optical transparency in visible and near-IR regions; Forms light-guiding coatings fluorine1.ruIntegrated optics and photonics fluorine1.ru

Saturated Analogues: 2,2-dimethyl-1,3-Dioxolane (B146691) and its Complex Derivatives (e.g., Diacetone-D-Glucose)

The saturated analogue of 1,3-dioxole (B15492876) is 1,3-dioxolane (B20135). The 2,2-dimethyl derivative, 2,2-dimethyl-1,3-dioxolane, is a stable five-membered heterocyclic compound often used in organic synthesis. stenutz.euchemicalbook.com This structure is particularly important as a protecting group for 1,2-diols, a strategy widely employed in the synthesis of complex molecules.

A prominent example of a complex derivative is 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as Diacetone-D-Glucose (DAG). cfmot.de DAG is a derivative of D-glucose where two hydroxyl pairs (at the 1,2 and 5,6 positions) are protected by forming 2,2-dimethyl-1,3-dioxolane rings (referred to as isopropylidene groups). biosynth.com This protection leaves the hydroxyl group at the 3-position available for various chemical transformations. biosynth.com

DAG is a key chiral building block derived from the "chiral pool," making it an inexpensive and readily available starting material for synthesizing high-value molecules. cfmot.de It is extensively used in medicinal chemistry and drug design as a precursor for potential anti-cancer and anti-HIV drugs. cfmot.de Furthermore, it serves as a crucial intermediate in the synthesis of other rare sugars and complex carbohydrates. cphi-online.comchemicalbook.com Its applications extend to biotechnology, where it can act as a carbon source in microbial fermentation. chemimpex.com

Table 2: Profile of Diacetone-D-Glucose (DAG)
AttributeDescription
Systematic Name1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose cfmot.de
CAS Number582-52-5 cfmot.decphi-online.com
Molecular FormulaC₁₂H₂₀O₆ cfmot.de
DescriptionA D-glucose derivative where two pairs of hydroxyl groups are protected as 2,2-dimethyl-1,3-dioxolane (isopropylidene) rings. biosynth.com
Primary UseA versatile chiral starting material in organic synthesis. cfmot.dechemicalbook.com
Key Applications- Intermediate for pharmaceuticals (e.g., cephalosporin, penicillin). cphi-online.com
  • Precursor for anti-cancer and anti-HIV drugs. cfmot.de
  • Synthesis of other biologically active molecules and rare sugars. cfmot.dechemicalbook.com
  • Used in the synthesis of enantiomerically pure sulfoxides. cfmot.de
  • Fused-Ring Systems Incorporating the Dioxole/Dioxolane Unit (e.g., Benzodioxoles, Thienodioxoles)

    Fusing the dioxole or dioxolane ring with other cyclic systems, particularly aromatic ones, generates important classes of heterocyclic compounds. libretexts.orglibretexts.org These fused-ring systems often exhibit unique chemical and biological properties derived from the combination of the two ring structures.

    Benzodioxoles: 1,3-Benzodioxole (B145889), also known as methylenedioxybenzene, consists of a benzene (B151609) ring fused to a 1,3-dioxole ring. chemicalbook.comwikipedia.org This structure is the core of many natural and synthetic compounds. A common synthesis route involves the condensation of catechol with a dihalomethane or, in a more modern approach, with an aldehyde or ketone in the presence of an acid catalyst. chemicalbook.comwikipedia.orggoogle.com The 1,3-benzodioxole framework is a key structural motif in medicinal chemistry, with derivatives being investigated for therapeutic properties like anti-inflammatory and neuroprotective effects. chemicalbook.com For example, a series of N-(benzo[d] iaea.orgchemicalbook.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were designed and synthesized as potential root growth promoters. frontiersin.org

    Thienodioxoles: When the dioxole ring is fused with a thiophene (B33073) ring, the resulting structure is a thienodioxole. Thiophene-based fused systems, such as thieno[3,2-b]thiophene, are electron-rich, planar molecules that are extensively studied for applications in materials science. beilstein-journals.org These compounds are promising semiconductor materials for organic electronics, finding use in the active layers of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells. beilstein-journals.org The fusion of the dioxole unit with thiophene can be used to fine-tune the electronic and photophysical properties of the resulting materials for specific applications.

    Table 3: Comparison of Fused-Ring Systems
    Fused SystemCore StructureTypical SynthesisKey Area of Research/Application
    BenzodioxoleBenzene ring fused with a 1,3-dioxole ring. chemicalbook.comCondensation of catechol with aldehydes, ketones, or dihalomethanes. chemicalbook.comwikipedia.orgPharmaceuticals, medicinal chemistry, insecticide synergists. chemicalbook.com
    ThienodioxoleThiophene ring fused with a 1,3-dioxole ring.Multi-step synthesis involving ring-closure reactions. beilstein-journals.orgOrganic electronics (OLEDs, OFETs), semiconductor materials. beilstein-journals.org

    Chiral Dioxole Derivatives and Stereoisomers

    The synthesis of chiral molecules is a central goal in modern organic chemistry, particularly for pharmaceutical applications. Optically pure 1,3-dioxoles and their saturated dioxolane analogues are valuable building blocks and are present in numerous natural products and synthetic drugs. rsc.orgnih.gov

    Recent advances have led to robust methods for the asymmetric construction of non-benzofused 1,3-dioxoles. One such strategy involves a rhodium-catalyzed carbenic olefination cascade, which allows for the modular synthesis of chiral 1,3-dioxoles from simple, readily available materials with high functional group tolerance. rsc.org This method facilitates the late-stage introduction of optically pure dioxole motifs into complex bioactive molecules. rsc.org The synthesis of chiral diols, which are direct precursors to chiral dioxolanes, is also a highly developed field, often employing temporary masking of the diol as an acetonide to control stereoselectivity during C-H functionalization reactions. nih.govnih.gov

    The presence of stereocenters in the dioxole or dioxolane ring leads to the existence of stereoisomers. For instance, a compound like 2,2-dimethyl-4,5-diphenyl-1,3-dioxolane can exist as multiple stereoisomers depending on the relative orientation (cis or trans) of the phenyl groups at the C4 and C5 positions. chegg.com These different stereoisomers are distinct chemical compounds with different physical properties and, often, different biological activities. The ability to selectively synthesize a single desired stereoisomer is crucial in the development of chiral ligands and pharmaceutical agents. nih.gov

    Advanced Characterization and Analytical Methodologies for Dioxole Compounds

    Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, IR, Mass Spectrometry)

    Detailed, peer-reviewed spectroscopic data for 2,2-dimethyl-1,3-dioxole, including specific chemical shifts for ¹H and ¹³C NMR, characteristic infrared absorption bands, and mass spectrometry fragmentation patterns, are not readily found in current database search results. While such data is crucial for unambiguous structural confirmation and purity assessment, it appears confined to primary literature not accessible through standard search queries. For comparison, extensive spectral data exists for the related but structurally distinct compound 2,2-dimethyl-1,3-dioxolane (B146691). chemicalbook.comchemicalbook.com

    X-ray Crystallography for Molecular Geometry Determination

    There is no available information regarding the single-crystal X-ray diffraction analysis of 2,2-dimethyl-1,3-dioxole. Consequently, precise data on its molecular geometry, including bond lengths, bond angles, and crystal packing structure, remains undetermined from the available search results. Such studies would be essential to understand the planarity of the dioxole ring and the spatial arrangement of the dimethyl groups.

    Chromatographic Methods for Purification and Diastereomeric Separation

    The synthesis of 2,2-dimethyl-1,3-dioxole involves purification, with the original literature mentioning distillation as a method. prepchem.com However, specific modern chromatographic methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), including details on stationary phases, mobile phases, and retention times for its purification, are not specified in the search results. As the molecule is achiral, diastereomeric separation is not applicable.

    Positron Annihilation Lifetimes (PAL) for Free Volume Analysis in Polymeric Systems

    The monomer 2,2-dimethyl-1,3-dioxole can undergo polymerization. epa.gov However, studies employing Positron Annihilation Lifetime Spectroscopy (PALS) to analyze the free volume in polymers derived from this specific monomer are not found in the search results.

    Research has been conducted on copolymers of a related fluorinated monomer, perfluoro-2,2-dimethyl-1,3-dioxole. biogeneral.com Those studies used PALS to investigate the free volume and transport properties, revealing that copolymers with a high content of the perfluorodioxole monomer exhibit significant free volume and high gas permeability. biogeneral.com The positron lifetimes were measured, and the data was used to estimate the size distribution of free volume elements. biogeneral.com However, this data pertains to the perfluorinated analogue and cannot be directly attributed to the non-fluorinated polymer of 2,2-dimethyl-1,3-dioxole.

    Future Research Directions and Emerging Areas in 1,3 Dioxole, 2,2 Dimethyl Chemistry

    Exploration of Novel Catalytic Transformations

    The exploration of new catalytic transformations involving 2,2-dimethyl-1,3-dioxole is a promising area of research. While it has been used in cycloaddition reactions, there is potential for its application in a wider range of catalytic processes. For instance, its unpolarized electronic properties make it a weaker dienophile in Inverse Electron Demand Diels-Alder (IEDDA) reactions compared to vinyl ethers. researchgate.net Future research could focus on developing catalysts that can enhance its reactivity in such transformations. An example of this is the ytterbium-catalyzed asymmetric IEDDA reaction of pyrones with 2,2-dimethyl-1,3-dioxole, which has been successfully used in the total synthesis of the natural product (+)-MK7607. uni-regensburg.de

    Further investigations could explore the use of 2,2-dimethyl-1,3-dioxole in other types of catalytic reactions, such as ring-opening metathesis polymerization (ROMP), cross-coupling reactions, and asymmetric catalysis. The development of novel catalysts tailored for these transformations could unlock new synthetic pathways and provide access to a wider range of functionalized molecules.

    Development of New Functional Materials

    The incorporation of the 2,2-dimethyl-1,3-dioxole moiety into polymers has already led to the development of advanced materials with unique properties. A significant area of research is the synthesis of amorphous fluoropolymers. For example, copolymers of perfluoro-2,2-dimethyl-1,3-dioxole (PDD) with monomers like tetrafluoroethylene (B6358150) (TFE) have been developed. google.comgoogle.comsemanticscholar.org These materials, such as Teflon™ AF, are amorphous, which imparts properties like optical clarity, solubility in specific solvents, and a low refractive index. google.comchromistechnologies.com

    Future research is directed towards creating new functional materials by copolymerizing 2,2-dimethyl-1,3-dioxole and its derivatives with a variety of other monomers. These efforts aim to produce materials with tailored properties for specific high-tech applications.

    Key areas of development include:

    Gas Separation Membranes: Copolymers containing perfluoro-2,2-dimethyl-1,3-dioxole have shown significant promise in gas separation applications. mdpi.comrsc.orgrsc.orgacs.orgresearchgate.netbiogeneral.comshiflettresearch.comacs.orgacs.orgresearchgate.netresearchgate.net For instance, copolymers of perfluoro(butenyl vinyl ether) (PBVE) and PDD have been investigated for separating hydrofluorocarbon (HFC) refrigerant gases and for their potential in CO2 capture. chromistechnologies.commdpi.comrsc.orgrsc.org Future work will likely focus on optimizing the composition and structure of these copolymers to enhance their permeability and selectivity for specific gases.

    Optical and Photonic Materials: The low refractive index and high optical transparency of amorphous fluoropolymers containing PDD make them suitable for applications in optics and photonics. fluorine1.ru Research is ongoing to develop new copolymers with tailored optical properties for use in waveguides and other integrated optical devices. fluorine1.ru

    Coatings and Films: The solubility of these copolymers in certain fluorinated solvents allows for their use in creating thin films and coatings. google.comgoogle.com These coatings can provide chemical resistance and other desirable surface properties. google.com Research into new copolymer formulations could lead to coatings with enhanced durability, hydrophobicity, or other specific functionalities.

    Sustainable and Green Synthetic Approaches to Dioxole Systems

    The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including dioxole systems. encyclopedia.pubmdpi.comjddhs.comnih.gov Future research in this area will focus on developing more environmentally friendly and sustainable methods for the synthesis of 2,2-dimethyl-1,3-dioxole and its derivatives.

    Key strategies for achieving this include:

    Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to replace traditional fossil fuel-derived precursors. rsc.org

    Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

    Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry to reduce energy consumption. encyclopedia.pubmdpi.comnih.gov

    Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, bio-based solvents, or supercritical fluids. jddhs.comrsc.org

    Catalysis: Utilizing highly selective and recyclable catalysts to improve reaction efficiency and reduce waste. encyclopedia.pubjddhs.com

    One example of a green approach is the use of 1,3-dioxolane (B20135) compounds, which are structurally related to 2,2-dimethyl-1,3-dioxole, as biobased reaction media. rsc.org These can be prepared from renewable resources like lactic acid and formaldehyde. rsc.org

    Advanced Spectroscopic and Computational Probes for Mechanistic Detail

    A deeper understanding of the reaction mechanisms involving 2,2-dimethyl-1,3-dioxole is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic and computational methods are powerful tools for elucidating these mechanistic details.

    Future research will likely involve:

    Advanced Spectroscopic Techniques: The use of techniques like in-situ NMR, time-resolved spectroscopy, and advanced mass spectrometry to monitor reactions in real-time and identify transient intermediates.

    Computational Chemistry: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict product distributions. researchgate.net For example, computational studies have been used to investigate the Diels-Alder reaction mechanism for related systems. researchgate.net

    Combined Experimental and Computational Studies: The integration of experimental data with computational models to provide a comprehensive understanding of reaction mechanisms. This approach has been used to study the photocycloaddition of 2,2-dimethyl-1,3-dioxole with anisole (B1667542), where the formation of both ortho- and meta-cycloadducts was rationalized. psu.edursc.org

    By combining these advanced techniques, researchers can gain unprecedented insight into the factors that control the reactivity and selectivity of 2,2-dimethyl-1,3-dioxole, paving the way for the rational design of new and improved chemical processes.

    Q & A

    Q. What are the key thermodynamic properties of 1,3-dioxole derivatives, and how do they influence reaction optimization?

    The heats of formation (ΔfH°) and reaction enthalpies (ΔrH°) for 1,3-dioxole derivatives, such as 2,2-dimethyl-1,3-dioxolane, are critical for predicting reaction feasibility. For example, the reaction enthalpy for the formation of 1,3-dioxanes from glycols and ketones was reported as -23 kJ/mol in liquid-phase studies . Researchers should use calorimetry or computational methods (e.g., DFT calculations) to validate these values for specific substrates. Thermochemical databases like NIST Chemistry WebBook provide validated datasets for benchmarking .

    Q. What safety protocols are recommended for handling 1,3-dioxole derivatives in laboratory settings?

    Safety measures include wearing protective equipment (gloves, goggles, lab coats) to avoid skin contact, as emphasized in studies on structurally similar compounds like 2,2-dimethyl-1,3-dioxolane-4-methanol dibenzyl phosphate . Waste disposal must follow institutional guidelines, with segregation of reactive byproducts and coordination with certified waste management services to mitigate environmental risks .

    Q. How can NMR spectroscopy resolve conformational dynamics in 2,2-dimethyl-1,3-dioxolane?

    Q. How do steric and electronic effects influence the stereoselective synthesis of 2,2-dimethyl-1,3-dioxolane derivatives?

    Stereoselectivity in acetonide formation depends on glycol structure and catalyst choice. For instance, bulky substituents on glycols (e.g., 2,3-butanediol) favor transacetalization via kinetic control, while acid catalysts (e.g., p-TsOH) enhance thermodynamic stability of specific isomers. NMR studies on acetonide formation kinetics provide insights into reaction pathways . Advanced techniques like asymmetric organocatalysis could further optimize enantioselectivity .

    Q. What methodologies address contradictions in reported thermodynamic data for 1,3-dioxole derivatives?

    Discrepancies in ΔfH° values may arise from experimental conditions (e.g., solvent polarity, temperature). Researchers should cross-reference data from multiple sources (e.g., NIST, PubChem) and validate via high-precision methods like combustion calorimetry or gas-phase ion energetics . Computational validation using Gaussian or ORCA software with CBS-QB3 theory is advised for reconciling discrepancies .

    Q. How can 2,2-dimethyl-1,3-dioxolane derivatives be applied in polymer chemistry?

    These compounds serve as monomers in ring-opening metathesis (ROM) polymerization. For example, palladium-catalyzed polymerization of dioxole derivatives yields polyethers with tunable glass transition temperatures (TgT_g). Researchers should optimize catalyst systems (e.g., Grubbs catalysts) and monitor molecular weight distributions via GPC or MALDI-TOF .

    Q. What environmental impacts arise from improper disposal of 1,3-dioxole derivatives?

    Leakage or combustion of these compounds can release toxic intermediates (e.g., formaldehyde) and contaminate water systems. Biodegradation studies using GC-MS and microbial assays (e.g., OECD 301F) are critical for assessing persistence. Remediation strategies include activated carbon adsorption and advanced oxidation processes (AOPs) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.